Product packaging for Fmoc-4-methyl-D-phenylalanine(Cat. No.:)

Fmoc-4-methyl-D-phenylalanine

Cat. No.: B1366263
M. Wt: 401.5 g/mol
InChI Key: UXLHLZHGQPDMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Foundational Role of Modified Amino Acid Derivatives in Advanced Chemical Research

Modified amino acids are fundamental building blocks in contemporary chemical research, offering a powerful toolkit to modulate the structure and function of peptides and proteins. numberanalytics.com These derivatives, formed through chemical alterations of natural amino acids, introduce unique properties that are not accessible with the canonical 20 proteinogenic amino acids. numberanalytics.com Modifications can range from simple additions of chemical groups like methyl or phosphate (B84403) groups to more complex structural changes. amerigoscientific.com These alterations can profoundly impact a molecule's stability, conformation, and biological activity. numberanalytics.comamerigoscientific.com

In the field of drug discovery and development, modified amino acids are invaluable. They are used to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. tandfonline.com For instance, modifications can enhance a peptide's resistance to enzymatic degradation, thereby increasing its half-life in the body. biopharmaspec.com Furthermore, the introduction of non-natural amino acids can lead to the development of novel therapeutic agents with improved efficacy and reduced side effects. smolecule.com The ability to synthesize peptides with precisely controlled sequences and modifications, often through techniques like solid-phase peptide synthesis (SPPS), has revolutionized the creation of these advanced molecules. amerigoscientific.com

Significance of D-Amino Acids in Peptide and Peptidomimetic Design for Research Applications

The incorporation of D-amino acids, the non-natural mirror images of the common L-amino acids, is a key strategy in peptide and peptidomimetic design. lifetein.comjpt.com While proteins in most organisms are composed exclusively of L-amino acids, the strategic inclusion of D-amino acids offers several distinct advantages for research applications. biopharmaspec.comjpt.com

One of the most significant benefits is enhanced proteolytic stability. biopharmaspec.comlifetein.com Peptides containing D-amino acids are less susceptible to degradation by proteases, the enzymes that break down proteins, which are stereospecific for L-amino acids. lifetein.comjpt.com This increased stability translates to a longer biological half-life, a crucial attribute for therapeutic peptides. biopharmaspec.comlifetein.comnih.gov

Furthermore, the incorporation of D-amino acids can induce specific secondary structures and conformational constraints in peptides. This can lead to increased binding affinity and selectivity for their biological targets. lifetein.com The unique three-dimensional structures adopted by D-amino acid-containing peptides can result in novel biological activities not observed with their L-amino acid counterparts. lifetein.com This makes them valuable tools for probing biological systems and for the development of new drugs, including peptide-based vaccines and inhibitors of protein-protein interactions. nih.gov

Overview of Current Research Trajectories for Fmoc-4-methyl-D-phenylalanine Derivatives

This compound is a derivative of the D-amino acid phenylalanine. The "Fmoc" (fluorenylmethyloxycarbonyl) group is a protecting group crucial for solid-phase peptide synthesis, allowing for the sequential addition of amino acids to build a peptide chain. The methyl group at the 4th position of the phenyl ring enhances the hydrophobicity of the amino acid.

Current research on this compound and its derivatives is focused on several promising areas:

Peptide Synthesis and Peptidomimetics: This compound is a valuable building block for synthesizing peptides with tailored properties. chembk.com Its D-configuration and methyl group contribute to the creation of peptides with increased stability and specific conformational preferences.

Drug Development: Researchers are exploring the use of peptides containing 4-methyl-D-phenylalanine in the development of new therapeutic agents. chemimpex.com The enhanced stability and potential for unique biological interactions make these peptides attractive candidates for various diseases.

Studying Protein-Protein Interactions: The unique structural features of this amino acid can be used to design probes to investigate and modulate protein-protein interactions, which are central to many cellular processes and disease pathologies. smolecule.com

Development of Novel Biomaterials: The self-assembly properties of Fmoc-amino acid derivatives are being harnessed to create hydrogels and other nanostructures for applications in tissue engineering and drug delivery. While research on Fmoc-phenylalanine derivatives for these applications is ongoing, the principles could extend to derivatives like this compound.

Properties of this compound:

Property Value
Molecular Formula C27H25NO5
Molecular Weight 439.49 g/mol
Appearance White crystalline solid
Melting Point 142-145 °C

Data sourced from ChemBK chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23NO4 B1366263 Fmoc-4-methyl-D-phenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLHLZHGQPDMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Fmoc 4 Methyl D Phenylalanine and Its Analogs

Enantioselective Synthesis Strategies for D-Phenylalanine Derivatives

The precise stereochemical control in the synthesis of D-amino acids is paramount for their successful application in peptide chemistry. Various enantioselective strategies have been developed for the synthesis of D-phenylalanine derivatives, including chemoenzymatic and biocatalytic methods, which offer high enantiopurity.

One prominent biocatalytic approach involves the use of phenylalanine ammonia (B1221849) lyases (PALs). While PALs typically catalyze the deamination of L-phenylalanine to cinnamic acid, under high ammonia concentrations, the reverse reaction—hydroamination of cinnamic acid derivatives—can be achieved. nih.gov Although wild-type PALs generally exhibit L-selectivity, protein engineering efforts have led to the development of PAL variants with enhanced activity towards the synthesis of D-phenylalanines. nih.gov By coupling the amination reaction with a kinetic resolution step, for instance, using an L-amino acid deaminase to selectively oxidize the L-enantiomer, high enantiomeric excess of the desired D-arylalanine can be achieved in a one-pot system. rsc.org

Another powerful enzymatic method for producing D-amino acids is through the use of D-amino acid transaminases (DAATs) or engineered D-amino acid dehydrogenases (DAADHs). acs.orgmdpi.comnih.govmdpi.com These enzymes can catalyze the asymmetric synthesis of D-amino acids from their corresponding α-keto acids. For the synthesis of 4-methyl-D-phenylalanine, the corresponding precursor, 4-methylphenylpyruvic acid, would be required. The stereoselective amination of this keto acid, often using an amino donor like D-glutamate for transaminases or ammonia for dehydrogenases, can yield the desired D-amino acid with high optical purity. mdpi.com

Chemoenzymatic deracemization is another effective strategy. This involves the stereoselective oxidation of the L-enantiomer from a racemic mixture of the amino acid, followed by a non-selective reduction of the resulting α-keto acid back to the racemic amino acid, allowing for the dynamic kinetic resolution of the desired D-enantiomer. nih.gov

Once the chiral 4-methyl-D-phenylalanine is synthesized, the final step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The resulting Fmoc-4-methyl-D-phenylalanine is then purified for use in peptide synthesis. nih.gov

Optimized Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the most widely adopted method for the assembly of peptide chains. nih.govaltabioscience.comcreative-peptides.comlgcstandards.com The incorporation of non-natural amino acids like this compound into a growing peptide chain requires careful optimization of coupling conditions to ensure high efficiency and prevent side reactions.

Evaluation of Coupling Reagents and Conditions in Fmoc-SPPS

The steric hindrance of the 4-methylphenyl side chain of this compound is not significantly greater than that of natural phenylalanine. However, for sterically hindered amino acids in general, the choice of coupling reagent is critical to achieve high coupling yields. cem.com Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure), are generally effective. bachem.comamericanpeptidesociety.org

For more challenging couplings, uronium or phosphonium (B103445) salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often employed due to their higher reactivity. bachem.comacs.org These reagents, in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, rapidly form activated esters of the Fmoc-amino acid, which then readily react with the free N-terminal amine of the growing peptide chain on the solid support. chempep.com Microwave-assisted SPPS can also be utilized to enhance the efficiency of coupling sterically hindered amino acids. cem.com

Coupling Reagent ClassExamplesAdditive (if applicable)Base (if applicable)
CarbodiimidesDCC, DICHOBt, OxymaPureDIPEA, Collidine
Uronium/Phosphonium SaltsHBTU, HATU, PyBOPNoneDIPEA, Collidine

Development of Specialized Linkers for Selective Cleavage and Functionalization in Fmoc-SPPS

The linker is a crucial component in SPPS as it connects the growing peptide chain to the solid support and determines the functionality of the C-terminus upon cleavage. nih.gov For the synthesis of peptides with a C-terminal 4-methyl-D-phenylalanine, a variety of linkers can be employed depending on the desired C-terminal modification.

Wang and 2-Chlorotrityl Chloride (2-CTC) Resins: These are commonly used for the synthesis of C-terminal carboxylic acids. The 2-CTC resin is particularly advantageous as it allows for the attachment of the first amino acid without the risk of racemization and enables the cleavage of the protected peptide from the resin under very mild acidic conditions, preserving acid-labile side-chain protecting groups. nih.gov

Rink Amide Resin: This linker is used for the synthesis of C-terminal peptide amides. nih.gov

Safety-Catch Linkers: These linkers are stable to the conditions of both Fmoc deprotection and final cleavage but can be activated by a specific chemical transformation to become labile to one of these conditions. nih.gov This allows for the synthesis of protected peptide fragments that can be used in fragment condensation strategies.

Hydrazide Linkers: These linkers allow for the synthesis of peptide hydrazides, which can be converted to peptide azides for subsequent ligation reactions. nih.gov

HMBA (4-hydroxymethylbenzoic acid) Linker: This versatile linker can be cleaved by various nucleophiles to yield C-terminally modified peptides such as esters, amides, and thioesters. researchgate.net

The selection of the appropriate linker is a critical step in the design of the synthesis of a peptide containing a C-terminal 4-methyl-D-phenylalanine, enabling the generation of a wide range of C-terminally modified peptides for various applications.

Solution-Phase Synthetic Routes and Efficiency Enhancements

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for specific synthetic challenges. In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent.

The coupling of this compound in solution follows similar principles to SPPS, utilizing coupling reagents like DCC, DIC, HBTU, or HATU to form the peptide bond. americanpeptidesociety.org Purification after each coupling and deprotection step is typically achieved by extraction or crystallization, which can be more time-consuming than the simple filtration and washing steps in SPPS.

To enhance the efficiency of solution-phase Fmoc-based peptide synthesis, several strategies have been developed:

Liquid-Phase Peptide Synthesis (LPPS): This approach utilizes a soluble polymeric support that allows for homogeneous reaction conditions while still enabling easy separation of the product from excess reagents and byproducts by precipitation.

Use of Greener Solvents: Efforts are being made to replace traditional solvents like DMF and DCM with more environmentally friendly alternatives.

Scaled-Up Synthesis Approaches for Research Applications

The demand for larger quantities of peptides for pre-clinical and clinical studies necessitates the development of robust and scalable synthetic processes. The scale-up of this compound synthesis and its incorporation into peptides presents several challenges, including maintaining high purity and yield, ensuring cost-effectiveness, and managing the use of large volumes of solvents and reagents.

Key considerations for the scaled-up synthesis of Fmoc-amino acids include:

Process Optimization: Thorough optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial to maximize yield and minimize the formation of impurities. merckmillipore.com

Purification Methods: The development of efficient and scalable purification methods, such as crystallization or chromatography, is essential to obtain the final product with the required purity.

Quality Control: Stringent quality control measures, including HPLC and NMR analysis, are necessary to ensure the identity and purity of the synthesized Fmoc-amino acid. merckmillipore.com

For the scaled-up synthesis of peptides using this compound, both SPPS and solution-phase methods can be employed. Large-scale SPPS is often performed in automated synthesizers with larger reaction vessels. Solution-phase synthesis, particularly fragment condensation strategies, can be advantageous for the production of very large quantities of specific peptides. The industrial production of peptides requires a focus on process efficiency, reproducibility, and compliance with Good Manufacturing Practices (GMP). nih.gov

Structural and Conformational Studies of Peptides and Peptidomimetics Incorporating Fmoc 4 Methyl D Phenylalanine

Impact of D-Configuration on Peptide Secondary and Tertiary Structure

The introduction of a D-amino acid, such as 4-methyl-D-phenylalanine, into a peptide sequence composed of L-amino acids can significantly alter its secondary and tertiary structure. nih.govrsc.org The distinct stereochemistry of the D-enantiomer disrupts the typical hydrogen-bonding patterns that stabilize common secondary structures like α-helices and β-sheets. researchgate.net For instance, a D-amino acid can act as a "helix breaker" when incorporated into a right-handed α-helix, which is the common helical conformation for L-peptides. nih.gov However, this disruption can be harnessed to induce specific turns or to create novel peptide folds that are not accessible with proteinogenic amino acids alone.

FeatureImpact of D-Amino Acid Incorporation
α-Helix Generally destabilizing for right-handed helices; can induce turns.
β-Sheet Can introduce twists and disrupt planarity, especially when placed centrally.
Tertiary Structure Significant alterations due to changes in local secondary structures. nih.gov
Proteolytic Stability Increased resistance to degradation by proteases. nih.govnih.gov

Influence of 4-Methyl Phenyl Side Chain on Hydrophobic and Aromatic Interactions

The 4-methylphenyl side chain of Fmoc-4-methyl-D-phenylalanine plays a crucial role in mediating non-covalent interactions within a peptide and with its environment. The additional methyl group, compared to phenylalanine, enhances the hydrophobicity of the side chain, which can strengthen hydrophobic interactions within the core of a folded peptide or with a hydrophobic binding pocket of a receptor. chemimpex.com

The stereochemistry of an amino acid residue is a critical determinant of a peptide's conformational stability. The substitution of an L-amino acid with its D-enantiomer can have a destabilizing effect on the native conformation of a peptide composed of L-amino acids. nih.gov This destabilization arises from the altered orientation of the side chain relative to the peptide backbone, which disrupts the intricate network of interactions that maintain the folded structure. nih.gov

However, in the rational design of peptides, this "destabilizing" effect can be strategically employed to favor a specific, non-native conformation with desired properties. For example, the incorporation of a D-amino acid can pre-organize a peptide into a specific turn conformation that is optimal for binding to a biological target. Furthermore, the presence of D-amino acids can significantly enhance a peptide's resistance to proteolytic degradation, as proteases are typically specific for L-amino acid substrates. nih.govnih.govresearchgate.net This increased stability is a major advantage in the development of peptide-based therapeutics.

In peptide design, this property can be strategically managed. For instance, in designing a peptide that needs to partition into a lipid membrane, increasing its hydrophobicity with residues like 4-methyl-D-phenylalanine would be advantageous. Conversely, if high aqueous solubility is required, the number of such hydrophobic residues would need to be balanced with hydrophilic or charged amino acids. biorxiv.org

PropertyInfluence of 4-Methyl Phenyl Side Chain
Hydrophobicity Increased compared to phenylalanine, strengthening hydrophobic interactions.
Aromatic Interactions Participates in π-π stacking and CH-π interactions, contributing to structural stability. nih.gov
Solubility (Aqueous) Generally decreased due to increased hydrophobicity. huji.ac.ilbachem.com
Peptide Aggregation May promote self-assembly and aggregation in aqueous environments.

Rational Design Principles for Peptidomimetics Featuring this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. longdom.orgnih.gov The unique characteristics of this compound make it a valuable building block in the rational design of peptidomimetics. nih.govresearchgate.net

A key strategy in peptidomimetic design is to replicate the bioactive conformation of a natural peptide or a specific protein motif, such as a turn or a helical segment, that is responsible for its biological activity. uq.edu.au The incorporation of this compound can be used to induce specific secondary structures that mimic these motifs. For example, by strategically placing this D-amino acid, a specific β-turn can be stabilized, which might be crucial for receptor recognition.

Furthermore, the 4-methylphenyl side chain can mimic the side chains of natural hydrophobic amino acids like leucine (B10760876) or isoleucine in certain contexts, while also providing the potential for aromatic interactions. This allows for the creation of peptidomimetics that can effectively reproduce the key interactions of a natural peptide with its binding partner.

A major challenge in the development of peptide-based drugs is their inherent flexibility and susceptibility to degradation. sigmaaldrich.com this compound can be used to address both of these issues. By introducing conformational constraints, the entropic penalty of binding to a receptor can be reduced, potentially leading to higher affinity. researchgate.net The D-configuration of the amino acid provides a straightforward way to introduce a local conformational constraint.

Moreover, as previously mentioned, the incorporation of D-amino acids is a well-established method to increase the resistance of peptides to enzymatic degradation. nih.govresearchgate.netnih.gov This leads to a longer half-life in biological systems, which is a critical parameter for any therapeutic agent. The combination of conformational stabilization and increased proteolytic resistance makes this compound a powerful tool for engineering robust and effective peptidomimetics.

Mechanistic Research on Biofunctional Systems Involving Fmoc 4 Methyl D Phenylalanine Derived Constructs

Investigation of Enzyme-Substrate and Inhibitor-Enzyme Interactions in vitro

While direct studies focusing exclusively on Fmoc-4-methyl-D-phenylalanine are specific, the principles of its use can be inferred from research on related D-amino acid-containing peptides. The incorporation of D-amino acids like D-phenylalanine into peptide sequences is a well-established strategy to enhance resistance to enzymatic degradation by proteases. rsc.org This stability is crucial for in vitro assays where the longevity of a substrate or inhibitor is necessary to accurately measure kinetic parameters.

The methyl group at the para position of the phenyl ring enhances the hydrophobicity of the amino acid side chain. chemimpex.com This modification can influence how a peptide substrate or inhibitor fits into the active site of an enzyme. For enzymes with hydrophobic binding pockets, this enhanced interaction can lead to altered binding affinities (K_m) or inhibition constants (K_i). Researchers utilize such modified peptides to probe the topology of enzyme active sites and to develop more potent and stable enzyme inhibitors for therapeutic and research applications. For example, in the context of targeting the p53-Mdm2 interaction, which is critical in oncology, peptides are designed with modified amino acids to improve their inhibitory potential. dovepress.com The stability and specific interactions of these peptides are evaluated in vitro to understand how modifications influence binding and inhibition. dovepress.com

Receptor Binding and Activation Profiling of Designed Ligands

This compound is a valuable building block in the design of ligands for various receptors. The D-configuration often confers increased stability and can lead to unique receptor interactions not achievable with L-amino acids. Research has shown that introducing D-phenylalanine into gonadotropin-releasing hormone (GnRH) peptide analogues can significantly enhance their binding affinity to the GnRH receptor. nih.gov

LigandModificationReceptor Binding Affinity (IC50)
DOTA-Ahx-(D-Lys(6)-GnRH1)Parent Peptide36.1 nM
DOTA-D-Phe-Ahx-(D-Lys(6)-GnRH)D-Phe Insertion (Position 1)16.3 nM
DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH)D-Phe Insertion (Position 2)7.6 nM
Data sourced from a study on GnRH receptor ligands, demonstrating the enhancement of binding affinity upon D-phenylalanine incorporation. nih.gov

Modulation of Protein-Protein Interaction Pathways for Research Tools

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive targets for therapeutic intervention and key subjects of basic research. nih.govnih.gov However, the large, often flat and featureless interfaces involved in PPIs make them challenging targets for traditional small molecules. nih.govrsc.org Peptides and peptidomimetics containing unnatural amino acids like 4-methyl-D-phenylalanine are powerful tools for modulating these interactions. chemimpex.com

The incorporation of this amino acid can disrupt or stabilize a PPI by introducing specific steric hindrance or enhancing hydrophobic contacts at the interface. chemimpex.com The D-chirality provides a crucial advantage by making the peptide resistant to proteolysis, thereby increasing its cellular lifetime and suitability as a research probe. rsc.org These tools are used to dissect complex signaling pathways, validate PPIs as drug targets, and understand the structural requirements for molecular recognition at protein interfaces. For instance, modified peptides are used to inhibit the interaction between the tumor suppressor p53 and its negative regulators, Mdm2 and Mdm4, providing a model system for evaluating PPI inhibitors. dovepress.com

Supramolecular Self-Assembly and Hierarchical Structure Formation

Fmoc-protected amino acids, including derivatives of phenylalanine, are widely recognized for their ability to self-assemble into well-ordered supramolecular structures such as nanofibers, ribbons, and nanotubes. rsc.orgproquest.com These structures can further entangle to form hydrogels or organogels. rsc.orgresearchgate.net This process is driven by a combination of non-covalent interactions, which gives rise to materials with diverse applications in biomedicine and materials science. rsc.org

The self-assembly of Fmoc-amino acids is primarily driven by two key interactions: π-π stacking of the aromatic fluorenyl groups and hydrogen bonding involving the carboxylic acid and N-H groups of the amino acid backbone. rsc.orgacs.org In an aqueous environment, an external trigger, such as a change in pH or temperature, is often used to initiate the assembly process. qub.ac.uknih.gov At high pH, the carboxylic acid is deprotonated, leading to electrostatic repulsion that keeps the molecules soluble. nih.govacs.org Upon lowering the pH, the carboxyl group becomes protonated, neutralizing the charge and allowing the molecules to assemble into β-sheet-like structures through hydrogen bonding, while the Fmoc groups stack alongside these structures. acs.org This hierarchical assembly leads to the formation of nanofibers that entangle to create a three-dimensional network, trapping solvent and forming a gel. rsc.orgresearchgate.net The specific properties of the amino acid side chain, such as the hydrophobicity of the 4-methyl-phenyl group, modulate the packing and the resulting gel properties. researchgate.net

Chirality plays a crucial role in the self-assembly of peptides and amino acids, influencing the morphology and properties of the resulting nanostructures. nih.govfrontiersin.org While homochiral (all-L or all-D) systems readily form ordered structures, the use of D-amino acids can lead to distinct assemblies compared to their natural L-counterparts. nih.gov Studies on diphenylalanine have shown that L-FF and D-FF dipeptides form nanotubes with opposite helicity; L-FF assembles into right-handed helices, while D-FF forms left-handed ones. researchgate.net

Introducing a D-amino acid into an L-peptide sequence can alter the molecular packing and disrupt or modify the resulting superstructure. rsc.orgnih.gov In some cases, this can lead to materials with enhanced stability or different morphologies. nih.gov For this compound, the D-configuration dictates the specific twist and packing of the self-assembled fibers, which in turn determines the macroscopic properties of the hydrogel, such as its stiffness and stability. frontiersin.org This stereochemical control is a powerful tool for designing materials with tailored properties.

The self-assembling properties of Fmoc-amino acids are harnessed to create biofunctional materials, particularly hydrogel scaffolds for tissue engineering and cell culture. nih.govresearchgate.netnih.gov These hydrogels are attractive because their physical properties can be tuned, and their biocompatibility allows them to mimic the extracellular matrix. nih.govacs.org Nanostructures formed from Fmoc-phenylalanine derivatives have been shown to support the adhesion and proliferation of cells, such as NIH 3T3 fibroblasts. researchgate.netacs.org

By incorporating bioactive peptide sequences (e.g., the cell adhesion motif RGD) into the self-assembling Fmoc-amino acid structure, scaffolds can be functionalized to promote specific cell interactions. researchgate.net The use of this compound in such systems would provide a stable, proteolytically resistant matrix. These scaffolds can be used for 3D cell culture, as carriers for drug delivery, and in regenerative medicine applications. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Techniques for Academic Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural elucidation of molecules in solution. For Fmoc-4-methyl-D-phenylalanine and peptides incorporating it, NMR provides critical insights into atomic connectivity, stereochemistry, and conformational preferences. nih.gov

One-dimensional (1D) ¹H and ¹³C NMR spectra are used to confirm the presence of all expected functional groups. The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment, allowing for verification of the core structure, the Fmoc protecting group, and the 4-methylphenyl side chain.

Two-dimensional (2D) NMR techniques are employed for more complex analysis. For instance, Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, confirming the amino acid's backbone and side-chain structure. For peptides containing the residue, Nuclear Overhauser Effect Spectroscopy (NOESY) is paramount for conformational analysis. acs.org It identifies protons that are close in space, providing distance restraints that are used to calculate the three-dimensional structure of the peptide in solution. The stereochemistry of the D-phenylalanine residue influences the local and global conformation of a peptide chain, which can be rigorously analyzed by measuring ³J-coupling constants and observing specific NOE patterns. acs.org

Table 1: Representative ¹H NMR Data for a Peptide Containing a Phenylalanine Analog

ProtonTypical Chemical Shift (ppm)Information Provided
Amide NH7.5 - 8.5Involved in H-bonding, conformational averaging
Aromatic (Phe)7.0 - 7.4Side-chain environment and packing
Aromatic (Fmoc)7.2 - 7.8Confirms presence of protecting group
α-CH4.0 - 4.8Backbone conformation (φ dihedral angle)
β-CH₂2.8 - 3.2Side-chain conformation (χ₁ dihedral angle)
Methyl (CH₃)~2.3Confirms 4-methyl substitution

Note: Data is illustrative and actual shifts depend on the specific peptide sequence and solvent conditions.

Mass Spectrometry Techniques for Peptide Sequence Validation and Post-Synthetic Modification Analysis

Mass spectrometry (MS) is an essential tool for verifying the successful synthesis and purity of peptides containing modified amino acids. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are routinely used to determine the molecular weight of the final peptide product with high accuracy. scielo.org.mx The detection of the correct molecular mass confirms the successful incorporation of the this compound residue. scielo.org.mxresearchgate.net

For sequence validation, tandem mass spectrometry (MS/MS) is employed. In this technique, the peptide ion is isolated and fragmented, typically along the peptide backbone, creating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the fragmentation pattern, the exact sequence of the peptide can be determined, confirming the precise location of the 4-methyl-D-phenylalanine residue within the chain. This is particularly crucial for non-coded amino acids, as it provides unambiguous evidence of their incorporation. libretexts.org MS is also highly sensitive for detecting and identifying any unintended post-synthetic modifications that may have occurred during synthesis or cleavage.

Table 2: Mass Data for this compound

Compound / ResidueChemical FormulaMonoisotopic Mass (Da)
This compoundC₂₅H₂₃NO₄401.1627
4-methyl-D-phenylalanine ResidueC₁₀H₁₁NO161.0841

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for both monitoring the efficiency of solid-phase peptide synthesis (SPPS) and assessing the purity of the final product. nih.gov Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly well-suited for peptides and protected amino acids.

During SPPS, analytical RP-HPLC can be used to monitor the completion of key steps: the removal of the Fmoc group (deprotection) and the coupling of the next Fmoc-amino acid. researchgate.net For example, the disappearance of the starting material and the appearance of the product peak indicate a successful coupling reaction.

After the peptide is cleaved from the resin and purified, RP-HPLC is used to determine its final purity. chemimpex.comjk-sci.com A high-purity sample will typically show a single, sharp peak. The presence of other peaks can indicate impurities such as deletion sequences (where an amino acid was not successfully coupled) or by-products from side reactions. The purity of commercially available Fmoc-amino acids is also certified using HPLC, with standards often exceeding 99%. sigmaaldrich.commerckmillipore.com

Table 3: Typical RP-HPLC Conditions for Peptide Analysis

ParameterCondition
ColumnC18, 3-5 µm particle size
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in Acetonitrile
GradientLinear gradient, e.g., 5% to 95% B over 30 minutes
Flow Rate1.0 mL/min (analytical)
DetectionUV Absorbance at 220 nm and/or 280 nm

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to study the secondary structure of peptides and proteins in solution. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone, when arranged in regular secondary structures like α-helices or β-sheets, produces characteristic CD spectra. researchgate.net

The incorporation of this compound can significantly influence a peptide's secondary structure. The D-configuration of the amino acid can disrupt or promote specific types of turns or helices, while the bulky, aromatic 4-methylphenyl side chain can introduce steric constraints or engage in stabilizing hydrophobic or π-stacking interactions. nih.gov CD spectroscopy allows researchers to probe these conformational changes. For example, a peptide designed to be helical might show a decrease in its characteristic helical signal (negative bands at ~222 and ~208 nm) upon substitution with a D-amino acid. It is important to note that aromatic side chains, such as phenylalanine, contribute to the CD spectrum in the far-UV region, which may require correction for accurate secondary structure analysis. nih.gov

Table 4: Characteristic CD Signals for Peptide Secondary Structures

Secondary StructurePositive Peak (nm)Negative Peak(s) (nm)
α-Helix~192~208, ~222
β-Sheet~195~218
Random Coil~212~198

X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structural Determination of Assemblies

While NMR and CD provide structural information in solution, X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) offer the potential to determine the three-dimensional structure of molecules and their assemblies at atomic resolution in the solid state or in a vitrified state, respectively.

X-ray crystallography requires the peptide to be crystallized. If successful, the resulting diffraction pattern can be used to build an electron density map and a precise 3D model of the peptide. nih.gov This model would reveal the exact conformation of the 4-methyl-D-phenylalanine residue, including the torsion angles of its backbone and side chain, and show how it interacts with neighboring molecules in the crystal lattice. iisc.ac.in The incorporation of modified phenylalanine residues has been a valuable strategy in peptide crystallography. nih.gov

Cryo-Electron Microscopy (Cryo-EM) is suited for larger structures, such as fibrillar assemblies, protein-peptide complexes, or other macromolecular machines. pnas.org If a peptide containing 4-methyl-D-phenylalanine were part of such a large assembly, Cryo-EM could be used to determine its structure without the need for crystallization. This technique would be invaluable for understanding how this specific residue mediates interactions within a larger biological context. pnas.org

Table 5: Example of Information from a Crystallographic Study of a Peptide

ParameterExample ValueSignificance
Space GroupP2₁2₁2₁Describes the crystal's symmetry
Unit Cell (a, b, c)9.5 Å, 14.0 Å, 17.8 ÅDimensions of the repeating unit
Resolution (Å)1.5 ÅLevel of detail in the final structure
R-factor / R-free0.18 / 0.21Measures of model quality and fit to data

Note: Data is hypothetical and adapted from literature examples of peptide crystallography. iisc.ac.in

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Landscape Exploration of Fmoc-4-methyl-D-phenylalanine Derivatives

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound and its derivatives. These simulations model the movement of atoms over time, providing a detailed picture of the molecule's flexibility and preferred shapes.

The conformational profile of phenylalanine analogs is significantly influenced by the bulky nature of substituents. For instance, rigid analogues of phenylalanine have been shown to have a reduced conformational flexibility of the peptide backbone. The introduction of a methyl group on the phenyl ring of Fmoc-D-phenylalanine is expected to further influence the accessible conformations.

Table 1: Representative Dihedral Angles for Conformational Analysis

Dihedral AngleDescriptionExpected Influence of 4-methyl group
φ (phi)C'-N-Cα-C'May be sterically restricted by the bulky Fmoc and methylphenyl groups.
ψ (psi)N-Cα-C'-NInfluenced by side chain orientation.
χ1 (chi1)N-Cα-Cβ-CγRotation around this bond will alter the orientation of the 4-methylphenyl ring.
χ2 (chi2)Cα-Cβ-Cγ-Cδ1Determines the positioning of the methyl group relative to the peptide backbone.

This table is illustrative and based on general principles of peptide conformational analysis.

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. These calculations can be used to determine various electronic properties and to investigate the mechanisms of reactions involving this compound.

The electronic properties of aromatic amino acids are of significant interest. Studies on L-phenylalanine using methods like Hartee-Fock (HF) and DFT have been performed to analyze its spectral characteristics and molecular properties researchgate.net. The introduction of the Fmoc protecting group and the methyl group on the phenyl ring will modulate these properties. The electron-donating nature of the methyl group can influence the electron density of the aromatic ring, which in turn can affect its reactivity and non-covalent interactions.

Quantum chemical calculations can elucidate:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity and its behavior in electronic transitions.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge and helps to predict sites for electrophilic and nucleophilic attack.

Reaction Mechanisms: For instance, the mechanism of the deprotection of the Fmoc group, which proceeds under basic conditions, can be studied to understand the transition states and energy barriers involved.

Table 2: Calculated Electronic Properties of Phenylalanine Analogs

PropertyPhenylalanine (illustrative)This compound (expected effect)
HOMO Energy-6.5 eVExpected to be slightly higher due to the electron-donating methyl group.
LUMO Energy-0.5 eVMay be slightly altered.
HOMO-LUMO Gap6.0 eVMay be slightly reduced.
Dipole Moment~1.5 DLikely to be different due to the presence of the large, polarizable Fmoc group.

Note: The values for phenylalanine are illustrative and taken from general computational chemistry literature. The effects on this compound are predictive.

In Silico Modeling of Peptide-Target Interactions and Binding Affinity Prediction

The incorporation of unnatural amino acids like 4-methyl-D-phenylalanine into peptides can enhance their binding affinity and specificity for biological targets. In silico modeling plays a crucial role in predicting how these modifications will affect peptide-target interactions.

Computational techniques such as molecular docking and molecular dynamics simulations are used to model the binding of peptides containing 4-methyl-D-phenylalanine to their protein targets. These methods can predict the binding mode of the peptide and estimate the binding free energy. The methyl group on the phenyl ring can lead to enhanced hydrophobic interactions with the target protein, potentially increasing the binding affinity.

For example, a computational alanine scan, where residues in a peptide are systematically replaced with alanine, can identify key residues for binding. A similar approach can be used to computationally assess the impact of substituting a standard phenylalanine with 4-methyl-D-phenylalanine. The predicted changes in binding affinity can then guide the synthesis of more potent peptide inhibitors. While specific studies on this compound are limited, the general principles of in silico peptide design with non-canonical amino acids are well-established biorxiv.orgnih.gov.

Table 3: In Silico Tools for Peptide-Target Interaction Studies

Tool/MethodApplicationInformation Gained
Molecular DockingPredicts the preferred orientation of a peptide when bound to a target protein.Binding pose, initial estimation of binding affinity.
Molecular DynamicsSimulates the dynamic behavior of the peptide-protein complex over time.Stability of the complex, detailed analysis of intermolecular interactions.
Free Energy Calculations (e.g., MM/GBSA)Estimates the binding free energy of the peptide to its target.Quantitative prediction of binding affinity.

Predictive Modeling of Self-Assembly Pathways and Supramolecular Organization

Fmoc-protected amino acids are well-known for their ability to self-assemble into various nanostructures, such as nanofibers, nanotubes, and hydrogels rsc.org. Predictive modeling is used to understand the driving forces behind this self-assembly and to predict the resulting supramolecular organization.

The self-assembly of Fmoc-amino acids is primarily driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl and phenyl groups, hydrogen bonding between the carboxylic acid and amide groups, and hydrophobic interactions rsc.orgrsc.org. The presence of the methyl group in this compound can enhance hydrophobic interactions and potentially influence the packing of the aromatic rings, thereby affecting the morphology of the self-assembled structures.

Coarse-grained and all-atom molecular dynamics simulations are powerful tools to model the self-assembly process. These simulations can track the aggregation of individual molecules and reveal the formation of ordered structures over time jlu.edu.cnaip.orgresearchgate.net. By analyzing the simulation trajectories, researchers can identify the key intermolecular interactions that stabilize the supramolecular assembly and predict the final morphology.

Table 4: Key Interactions in the Self-Assembly of this compound

Interaction TypeDescriptionRole in Self-Assembly
π-π StackingAttraction between the aromatic rings of the Fmoc and methylphenyl groups.Major driving force for aggregation and stabilization of the core of the assembly.
Hydrogen BondingBetween the N-H and C=O groups of the carbamate and the carboxylic acid moieties.Directs the formation of β-sheet-like structures.
Hydrophobic InteractionsThe tendency of the nonpolar methylphenyl and fluorenyl groups to avoid contact with water.Contributes to the overall stability of the assembled structure in aqueous environments.
van der Waals ForcesGeneral attractive forces between molecules.Provide additional stabilization to the assembly.

Future Prospects and Emerging Research Avenues

Innovations in Orthogonal Protecting Group Strategies for Complex D-Amino Acid Peptides

The synthesis of complex peptides, particularly those incorporating unnatural or D-amino acids, presents significant challenges that necessitate the development of sophisticated orthogonal protecting group strategies. ub.edubiosynth.com The Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions, which are compatible with a wide range of amino acid functionalities. iris-biotech.demdpi.com However, the synthesis of peptides rich in sterically hindered or hydrophobic residues, such as 4-methyl-D-phenylalanine, can lead to issues like incomplete reactions and aggregation. researchgate.net

Innovations to address these challenges include the use of novel protecting groups that are orthogonal to both Fmoc and tBu, allowing for the selective modification of specific side chains within a complex peptide. For instance, the p-nitrobenzyloxycarbonyl (pNZ) group can be used as a temporary α-amino protecting group that is removed under neutral conditions, offering an alternative to the base-labile Fmoc group and helping to prevent side reactions like diketopiperazine and aspartimide formation. ub.edu The development of such strategies is crucial for the synthesis of intricate peptide architectures containing residues like Fmoc-4-methyl-D-phenylalanine.

Furthermore, the use of specialized resins and coupling reagents is being explored to improve the efficiency of synthesizing complex D-amino acid-containing peptides. researchgate.net The choice of protecting groups for the side chains of other amino acids in the peptide is also critical to ensure full orthogonality and prevent unwanted deprotection during the synthesis. peptide.com

Table 1: Comparison of Common Orthogonal Protecting Group Strategies in Peptide Synthesis

Protecting Group CombinationTemporary Nα-ProtectionSide-Chain ProtectionCleavage Conditions for Nα-GroupOrthogonality
Fmoc/tBu FmoctBu, Trt, BocBase (e.g., Piperidine)High
Boc/Bzl BocBzlAcid (e.g., TFA)Quasi-orthogonal
Fmoc/Alloc FmocAllocBase (e.g., Piperidine)High
pNZ/tBu pNZtBuNeutral (catalytic reduction)High

Data sourced from multiple research findings. ub.edubiosynth.comiris-biotech.de

Development of Responsive and Smart Biomaterials Utilizing this compound

The self-assembly of Fmoc-protected amino acids and short peptides into hydrogels and other nanostructures is a rapidly advancing field with significant potential in biomaterials science. rsc.orgresearchgate.net These materials are held together by non-covalent interactions, such as hydrogen bonding and π-π stacking of the aromatic Fmoc groups. researchgate.net The resulting hydrogels can exhibit "smart" or responsive behaviors, changing their properties in response to external stimuli like pH, temperature, or enzymes. strath.ac.uk

While much of the research has focused on Fmoc-phenylalanine (Fmoc-F) and Fmoc-diphenylalanine (Fmoc-FF), the principles of self-assembly can be extended to derivatives like this compound. rsc.orgacs.org The introduction of a methyl group on the phenyl ring is expected to enhance the hydrophobicity and π-π stacking interactions, potentially leading to more stable and robust hydrogels. rsc.org The D-configuration of the amino acid can influence the chirality and morphology of the resulting nanostructures, offering a means to fine-tune the material properties. frontiersin.org

The development of smart biomaterials from this compound could lead to applications in:

Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, releasing them in response to specific physiological cues. researchgate.net

Tissue Engineering: The biocompatible and biodegradable nature of peptide-based scaffolds makes them suitable for supporting cell growth and tissue regeneration.

3D Cell Culture: The tunable mechanical properties of these hydrogels can mimic the extracellular matrix, providing a more physiologically relevant environment for cell studies. researchgate.net

Table 2: Factors Influencing the Self-Assembly and Hydrogelation of Fmoc-Amino Acids

FactorInfluence on Self-Assembly and Hydrogelation
Amino Acid Side Chain Hydrophobicity and aromaticity of the side chain play a crucial role in driving self-assembly through π-π stacking and hydrophobic interactions. researchgate.netresearchgate.net
pH Changes in pH can alter the protonation state of the C-terminal carboxyl group, affecting the electrostatic interactions and triggering hydrogelation. strath.ac.ukacs.org
Temperature Some Fmoc-amino acid hydrogels exhibit thermo-responsive behavior, undergoing a sol-gel transition upon heating or cooling. researchgate.net
Solvent The choice of solvent can influence the solubility of the Fmoc-amino acid and the nature of the self-assembled structures. rsc.org
Chirality (L- vs. D-amino acid) The chirality of the amino acid can affect the helical twisting of the nanofibers and the overall morphology of the hydrogel. frontiersin.org

This table synthesizes findings from multiple studies on Fmoc-amino acid self-assembly.

Advancements in Peptide Engineering for Novel Research Probes

The incorporation of unnatural amino acids like 4-methyl-D-phenylalanine into peptides is a powerful strategy for developing novel research probes with enhanced properties. chemimpex.com The D-configuration of the amino acid confers resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds involving L-amino acids. This increased stability is highly desirable for probes used in biological systems. chemimpex.com

The 4-methyl group on the phenyl ring can serve as a subtle yet effective structural modification to probe hydrophobic interactions within protein binding pockets. nih.gov By systematically replacing a natural phenylalanine with 4-methyl-D-phenylalanine in a peptide ligand, researchers can map the steric and electronic requirements of a receptor's binding site. This information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents. nih.gov

Furthermore, this compound can be incorporated into peptide libraries to screen for novel bioactive sequences. chemimpex.com Its unique properties can lead to the discovery of peptides with novel functions and therapeutic potential. The use of such modified amino acids expands the chemical space that can be explored in drug discovery and chemical biology research.

Interdisciplinary Approaches in Chemical Biology and Material Science for Therapeutic Discovery Scaffolds

The convergence of chemical biology and material science is opening up new frontiers in the development of therapeutic scaffolds. Fmoc-protected amino acids, including this compound, are at the heart of this interdisciplinary research due to their dual functionality as building blocks for bioactive peptides and self-assembling materials. rsc.org

Researchers are designing peptide-based hydrogels that not only provide a physical scaffold for tissue regeneration but also present bioactive signals to cells. For example, a hydrogel formed from a self-assembling peptide containing 4-methyl-D-phenylalanine could be designed to mimic the binding epitope of a growth factor, thereby promoting cell proliferation and differentiation. The inherent resistance of the D-amino acid to enzymatic degradation would ensure the long-term stability and efficacy of the scaffold.

Moreover, the self-assembly properties of Fmoc-amino acids can be harnessed to create drug delivery systems with enhanced targeting and release profiles. beilstein-journals.org A therapeutic peptide containing this compound could be designed to self-assemble into nanoparticles that preferentially accumulate at a disease site. The subsequent release of the therapeutic peptide would be triggered by the local microenvironment, leading to a more effective and less toxic treatment. These innovative approaches, which combine the principles of molecular recognition, self-assembly, and therapeutic design, hold immense promise for the future of medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.